molecular formula C8H12N2O4S4 B12665523 Bis(carboxymethyl)ethylene dithiocarbamate CAS No. 92348-14-6

Bis(carboxymethyl)ethylene dithiocarbamate

Cat. No.: B12665523
CAS No.: 92348-14-6
M. Wt: 328.5 g/mol
InChI Key: FNWUENKHSUYDGL-UHFFFAOYSA-N
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Description

Bis(carboxymethyl)ethylene dithiocarbamate is a specialized dithiocarbamate derivative of significant interest in chemical research and development. As part of the dithiocarbamate family, this compound shares structural similarities with ethylene bisdithiocarbamate fungicides but features unique carboxymethyl modifications that alter its reactivity and application potential . Dithiocarbamates are known to function as chelating agents, forming stable complexes with various metal ions through their sulfur and nitrogen donor atoms, making them valuable in coordination chemistry and materials science research . The ethylene bridge in the molecular structure provides rigidity to the molecule, while the carboxymethyl groups enhance water solubility and offer additional coordination sites for metal binding . Researchers investigate this compound primarily as a versatile chemical intermediate with potential applications in synthetic chemistry, where it can be utilized to develop more complex molecular architectures. Its metal-chelating properties make it particularly valuable for studying coordination compounds and developing novel materials with specific electronic or magnetic characteristics . In analytical chemistry, dithiocarbamate derivatives serve as important reagents for metal ion detection and separation, though the specific applications of this carboxymethyl-modified variant require further investigation . From a safety perspective, dithiocarbamate compounds generally require careful handling as they may decompose under certain conditions to form breakdown products . Appropriate personal protective equipment should be used when handling this compound, and all research should be conducted in accordance with institutional safety guidelines. This product is designated For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or human consumption purposes. Researchers should consult relevant safety data sheets and conduct their own stability and compatibility studies to ensure safe handling and appropriate application in their specific experimental systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92348-14-6

Molecular Formula

C8H12N2O4S4

Molecular Weight

328.5 g/mol

IUPAC Name

2-[2-(carboxymethylsulfanylcarbothioylamino)ethylcarbamothioylsulfanyl]acetic acid

InChI

InChI=1S/C8H12N2O4S4/c11-5(12)3-17-7(15)9-1-2-10-8(16)18-4-6(13)14/h1-4H2,(H,9,15)(H,10,16)(H,11,12)(H,13,14)

InChI Key

FNWUENKHSUYDGL-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=S)SCC(=O)O)NC(=S)SCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylenebis(iminocarbonothioylthio)diacetic acid typically involves the reaction of ethylenediamine with carbon disulfide and chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Ethylenediamine reacts with carbon disulfide to form ethylenebis(iminocarbonothioylthio) intermediate.
  • The intermediate then reacts with chloroacetic acid to form Ethylenebis(iminocarbonothioylthio)diacetic acid.

Industrial Production Methods

In industrial settings, the production of Ethylenebis(iminocarbonothioylthio)diacetic acid involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethylenebis(iminocarbonothioylthio)diacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The iminocarbonothioylthio groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

Fungicide and Pesticide Use

The primary application of bis(carboxymethyl)ethylene dithiocarbamate is as a fungicide in agricultural practices. It is effective against a wide range of plant pathogens, helping to protect crops during growth and storage. The compound acts by inhibiting fungal spore germination and growth, thus enhancing food security by reducing crop losses .

Table 1: Common Dithiocarbamate Pesticides

Common Name Scientific Name Classification Target Organism(s)
MancozebZinc manganese(2+); N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioateFungicideOver 400 microorganisms affecting crops
ThiramTetramethyl thiuram disulfideFungicideVarious fungal pathogens
ZinebZinc ethylenebis(dithiocarbamate)FungicidePlant diseases
MetiramZinc ammoniate ethylenebis(dithiocarbamate)FungicideOrnamental and field crops

These compounds are crucial in controlling diseases such as downy mildew and late blight, which threaten various crops like tomatoes and potatoes .

Environmental Applications

Heavy Metal Remediation

This compound also plays a vital role in environmental chemistry, particularly in the remediation of heavy metals. Its ability to chelate metal ions allows it to bind with toxic metals in contaminated soils or water bodies, facilitating their removal and reducing environmental toxicity .

Case Study: Heavy Metal Removal

A study demonstrated the efficacy of this compound in removing lead (Pb²⁺) ions from aqueous solutions. The compound formed stable complexes with lead ions, significantly reducing their concentration in treated samples. This application highlights its potential for use in bioremediation strategies.

Medicinal Applications

Therapeutic Potential

In addition to agricultural uses, this compound has been explored for its therapeutic properties. Its interactions with biological systems suggest potential applications as an enzyme inhibitor and in treating various diseases.

Enzyme Inhibition Studies

Research indicates that derivatives of dithiocarbamates can inhibit enzymes such as α-glucosidase, which is crucial in managing diabetes mellitus. The competitive inhibition mechanism involves binding at the active site of the enzyme, thereby preventing substrate conversion .

Table 2: Enzyme Inhibitors Derived from Dithiocarbamates

Compound Target Enzyme Application
Coumarin-dithiocarbamateα-GlucosidaseDiabetes treatment
Pyrrolidine dithiocarbamateNuclear factor kappa BAnti-inflammatory effects
Dithiocarbamate-sulfonamideCarbonic anhydraseTreatment of altitude sickness

These findings support the ongoing investigation into the medicinal applications of this compound and related compounds.

Mechanism of Action

The mechanism of action of Ethylenebis(iminocarbonothioylthio)diacetic acid involves its ability to chelate metal ions. The iminocarbonothioylthio groups can form stable complexes with metal ions, which can influence various biochemical pathways. This chelation ability is crucial for its applications in medicine and biology, where it can modulate metal ion concentrations and reduce oxidative stress.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Groups and Solubility

  • IDADTC : Carboxymethyl groups enhance hydrophilicity, making it soluble in aqueous media. This contrasts with alkyl or aryl-substituted DTCs, which are often lipophilic.
  • Zinc Ethylene(bis)dithiocarbamate : Contains ethylene and zinc, rendering it effective as an antifouling agent but less water-soluble. Its activity is synergistic with other antifouling agents .
  • Sodium Triethylenetetramine-bisdithiocarbamate : A polymeric DTC with a triethylenetetramine backbone, forming hydrophobic coatings for corrosion resistance in acidic environments .
  • Mancozeb (Manganese Zinc Ethylene Bis Dithiocarbamate) : A fungicidal ethylene bis-DTC with manganese and zinc. Its low water solubility and environmental persistence make it suitable for agricultural use .

Coordination Behavior

  • IDADTC’s coordination is influenced by polymer carrier properties (e.g., hydrodynamic features), unlike monomeric DTCs like diethyldithiocarbamate (DEDTC), which follow classical coordination theory .
  • Hydroxyethyl-substituted DTCs (e.g., Bis(di(2-hydroxyethyl)dithiocarbamato)zinc(II)) exhibit stability in organic solvents, whereas IDADTC’s carboxymethyl groups favor aqueous coordination .

Stability and Reactivity

  • IDADTC’s stability in aqueous solutions contrasts with Mn(II) DTC complexes (e.g., bis(N-ethoxyethyl)DTC), which react with atmospheric oxygen to form oxidized species .
  • Alkyl-substituted DTCs like Zinc Dibutyldithiocarbamate demonstrate compatibility with rubber polymers, whereas IDADTC’s reactivity is tailored for metal chelation in water .

Biological Activity

Bis(carboxymethyl)ethylene dithiocarbamate (BCEDC) is a compound belonging to the dithiocarbamate family, which has garnered attention for its biological activity, particularly in agricultural and environmental contexts. This article explores the biological properties, metabolic pathways, toxicological effects, and potential applications of BCEDC, drawing from diverse research studies and findings.

BCEDC is characterized by its dithiocarbamate structure, which allows it to form complexes with various metals. Its chemical stability and reactivity make it a candidate for use in agriculture as a fungicide and in metal extraction processes.

The biological activity of BCEDC can be attributed to its ability to interact with metal ions and biological macromolecules. Studies have shown that BCEDC forms stable complexes with metals such as copper, lead, cadmium, and nickel, enhancing their solubility and bioavailability . This property is crucial for its application in both agriculture and environmental remediation.

Table 1: Stability Constants of Metal Complexes with BCEDC

Metal IonStability Constant (logβ2\log \beta_2 )
Copper21.46
Lead15.45
Cadmium11.24
Nickel7.93

Toxicological Studies

Toxicological assessments have indicated that BCEDC exhibits low acute toxicity in various animal models. However, chronic exposure has been linked to reproductive and endocrine disruptions. For instance, studies involving rats have demonstrated dose-dependent adverse effects on reproductive capacity when administered high doses of dithiocarbamates .

Case Study: Reproductive Effects in Rats
In a controlled study, rats were exposed to high doses of BCEDC analogs, resulting in significant reproductive impairments, including reduced fertility rates and increased incidence of developmental abnormalities in offspring .

Metabolism and Excretion

The metabolism of BCEDC involves complex biochemical pathways leading to the formation of various metabolites. Upon entering biological systems, BCEDC undergoes hydrolysis and oxidation processes that yield products such as ethylene thiourea (ETU), which has been implicated in potential carcinogenicity .

Table 2: Metabolic Products of BCEDC

MetaboliteBiological Impact
Ethylene Thiourea (ETU)Potentially carcinogenic
Carbon DisulfideToxic at high concentrations
Dialkylthiocarbamic AcidNon-toxic metabolite

Environmental Impact

BCEDC's environmental activity has been studied concerning its effects on soil microorganisms and aquatic ecosystems. Research indicates that dithiocarbamates can adversely affect enzyme activities and microbial respiration at concentrations as low as 10 mg/kg in soil environments . Additionally, BCEDC has demonstrated acute toxicity to aquatic organisms like Daphnia and algae at concentrations below 1 mg/liter .

Agricultural Use

BCEDC is primarily utilized as a fungicide due to its effectiveness against a range of plant pathogens. Its ability to form complexes with essential nutrients enhances plant growth while providing protection against fungal infections.

Metal Extraction

In the field of environmental science, BCEDC is employed for the extraction of heavy metals from contaminated sites. Its chelating properties allow for the efficient removal of toxic metals from soil and water systems .

Q & A

Basic: What are the optimal synthesis methods for Bis(carboxymethyl)ethylene dithiocarbamate (BCMEDTC) to ensure high yield and purity?

Methodological Answer:
The synthesis of BCMEDTC typically involves reacting amines with carbon disulfide (CS₂) and alkylating agents under basic conditions. describes a model system using potassium bis(carboxymethyl)dithiocarbamate (IDADTC), synthesized via reaction of iminodiacetic acid (IDA) derivatives with CS₂ in aqueous alkaline media. Key steps include:

  • Reagent Ratios: Maintaining a 1:2 molar ratio of IDA to CS₂ to ensure complete dithiocarbamate formation.
  • pH Control: Adjusting pH to 10–12 using NaOH/KOH to stabilize the dithiocarbamate intermediate.
  • Purification: Precipitation with ethanol or acetone to isolate the product, followed by recrystallization for purity (>90%) .
    highlights challenges in aryl dithiocarbamate synthesis, suggesting catalyst-free methods or green solvents (e.g., water) to avoid toxic byproducts .

Basic: Which spectroscopic techniques are most effective for characterizing BCMEDTC and its metal complexes?

Methodological Answer:

  • FTIR Spectroscopy: Identifies dithiocarbamate functional groups (C=S stretching at 950–1050 cm⁻¹, N–C–S bending at 400–500 cm⁻¹) and carboxylate bands (asymmetric COO⁻ at 1600 cm⁻¹) .
  • UV-Vis Spectroscopy: Detects ligand-to-metal charge transfer (LMCT) bands in metal complexes (e.g., 250–350 nm for Zn²+/Mn²+ complexes) .
  • NMR (¹H/¹³C): Confirms proton environments of the ethylene and carboxymethyl groups (e.g., CH₂ resonances at δ 3.5–4.0 ppm) .
  • X-ray Diffraction (XRD): Resolves crystal structures of metal complexes, revealing octahedral geometry common in Mn/Zn-BCMEDTC systems .

Advanced: How does the macromolecular structure of polymeric BCMEDTC derivatives influence their metal chelation efficiency compared to monomeric forms?

Methodological Answer:
Polymeric BCMEDTC derivatives (e.g., ethylene dichloride-ammonia polymers) exhibit enhanced metal adsorption due to:

  • Increased Chelation Sites: Higher density of dithiocarbamate ligands per polymer chain improves binding capacity for divalent metals (e.g., Pb²+, Cu²+) .
  • Hydrodynamic Properties: Larger hydrodynamic volume in aqueous solutions enhances contact time with metal ions, as shown in adsorption studies (e.g., 98% Pb²+ removal at pH 6) .
  • Selectivity: Steric effects from the polymer backbone can favor specific metal coordination. For example, notes that polymer-bound ligands show reduced steric hindrance compared to small-molecule analogs, improving selectivity for larger ions like In³+ .

Advanced: What strategies can resolve contradictions in reported stability constants of BCMEDTC-metal complexes across different studies?

Methodological Answer:
Discrepancies in stability constants (log K) often arise from variations in:

  • Experimental Conditions: Standardize pH, ionic strength, and temperature (e.g., 25°C, 0.1 M KCl) to minimize confounding factors .
  • Analytical Techniques: Cross-validate results using potentiometry (e.g., pH titration), spectrophotometry, and voltammetry .
  • Computational Modeling: Density Functional Theory (DFT) can predict log K values and identify overlooked factors (e.g., solvent effects) .
    For example, reports neurotoxicity-linked Mn-BCMEDTC stability discrepancies, resolved by correlating in vitro binding assays with in vivo bioavailability data .

Basic: What are the primary environmental concerns associated with BCMEDTC-based fungicides, and how can they be mitigated in agricultural research?

Methodological Answer:

  • Ecotoxicity: BCMEDTC derivatives (e.g., Mancozeb) disrupt ecosystems by reducing predator mite populations (e.g., Amblyseius fallacis), leading to pest outbreaks . Mitigation includes:
    • Application Timing: Apply pre-sporulation to minimize residues .
    • Biodegradation Monitoring: Track ethylenethiourea (ETU) metabolites via GC-MS (detection limit: 0.01 ppm) to assess persistence .
  • Metal Leaching: Mn/Zn ions from degraded complexes can accumulate in soil. Adsorption studies (e.g., chelating resins in ) suggest using biochar to immobilize metals .

Advanced: What in vitro models are suitable for assessing the neurotoxic potential of BCMEDTC derivatives, and how do they correlate with in vivo findings?

Methodological Answer:

  • Cell Culture Models: SH-SY5Y neuroblastoma cells exposed to Mn-BCMEDTC show mitochondrial dysfunction (measured via JC-1 staining for membrane potential) and ROS generation (DCFDA assay) .
  • Molecular Docking: Predict interactions with dopamine transporters (e.g., DAT) to explain selective dopaminergic toxicity observed in rat models .
  • In Vivo-In Vitro Correlation: Dose-response curves from cell viability assays (IC₅₀) align with LD₅₀ values in rats when adjusted for bioavailability (e.g., 10 mg/kg in vivo ≈ 50 μM in vitro) .

Advanced: How can computational methods optimize BCMEDTC ligand design for selective metal ion extraction?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand flexibility to predict binding affinity for target metals (e.g., In³+ vs. Ga³+) .
  • QSAR Models: Relate substituent effects (e.g., carboxylate vs. methyl groups) to extraction efficiency. shows ethylene dichloride-ammonia polymers with 20% dithiocarbamate groups achieve 95% Cu²+ removal .
  • Machine Learning: Train models on existing stability constant datasets to prioritize ligand modifications (e.g., adding electron-withdrawing groups for harder acids like Fe³+) .

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